N-(2,3-dimethoxyphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, a dimethylisoxazole ring, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the coupling of 3-nitro-4-(propylamino)benzoic acid with p-Anisidine using N,N,N’,N’-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) as a coupling agent in the presence of N-Methylmorpholine (NMM) base in DMF medium . This is followed by further cyclization and functional group modifications to achieve the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro groups or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or DMSO, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N4-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. It is believed to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide
Uniqueness
N~4~-(2,3-DIMETHOXYPHENYL)-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its isoxazole ring, which imparts unique electronic properties and potential for diverse chemical modifications. This makes it a versatile scaffold for developing new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(2,3-dimethoxyphenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H17N3O4/c1-9-8-11(14-10(2)20-24-17(14)18-9)16(21)19-12-6-5-7-13(22-3)15(12)23-4/h5-8H,1-4H3,(H,19,21) |
InChI Key |
OBHUNFIKLHBJJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=C(C(=CC=C3)OC)OC |
Origin of Product |
United States |
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